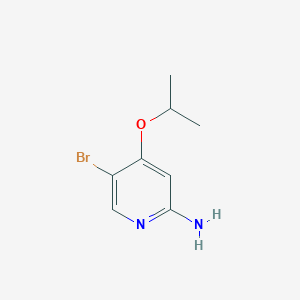

5-Bromo-4-isopropoxypyridin-2-amine

Description

BenchChem offers high-quality 5-Bromo-4-isopropoxypyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-isopropoxypyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H11BrN2O |

|---|---|

Molecular Weight |

231.09 g/mol |

IUPAC Name |

5-bromo-4-propan-2-yloxypyridin-2-amine |

InChI |

InChI=1S/C8H11BrN2O/c1-5(2)12-7-3-8(10)11-4-6(7)9/h3-5H,1-2H3,(H2,10,11) |

InChI Key |

IBQSBJWGTNPLQI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC(=NC=C1Br)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-isopropoxypyridin-2-amine (CAS 1854867-95-0)

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-4-isopropoxypyridin-2-amine (CAS 1854867-95-0), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While this specific compound is not yet widely represented in peer-reviewed literature, its structural motifs—a 2-aminopyridine core, a bromine atom at the 5-position, and an isopropoxy group at the 4-position—are features of numerous biologically active molecules. This guide synthesizes available data on closely related analogues and fundamental principles of organic chemistry to offer expert insights into its physicochemical properties, a plausible synthetic route, its expected reactivity in key transformations, and its potential applications. Particular focus is given to its utility in palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar scaffolds for the synthesis of novel therapeutic agents.

Introduction: The 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is recognized as a "privileged structure" in drug discovery, forming the core of numerous approved pharmaceuticals and clinical candidates.[1] Its ability to form key hydrogen bond interactions with biological targets, particularly protein kinases, has established it as a foundational scaffold in oncology, immunology, and neuroscience research. The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's steric and electronic properties, which in turn modulates its potency, selectivity, and pharmacokinetic profile.

5-Bromo-4-isopropoxypyridin-2-amine is a promising, yet underexplored, exemplar of this scaffold. It possesses three key points of functionality:

-

The 2-Amino Group: Acts as a potent hydrogen bond donor and a nucleophilic handle for derivatization (e.g., amidation, sulfonylation).

-

The 5-Bromo Substituent: Serves as a versatile anchor for introducing molecular complexity via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

-

The 4-Isopropoxy Group: A bulky, lipophilic group that can probe hydrophobic pockets in target proteins and influence metabolic stability.

This guide will provide a detailed technical profile of this compound, extrapolating from well-documented analogues to present a robust working knowledge base for its application in a research setting.

Physicochemical and Safety Profile

While specific experimental data for CAS 1854867-95-0 is limited, its properties can be reliably inferred from its chemical structure and data from close analogues, such as 5-Bromo-4-methoxypyridin-2-amine.[2]

Structural and Physical Properties

| Property | Value | Source / Rationale |

| CAS Number | 1854867-95-0 | - |

| Molecular Formula | C₈H₁₁BrN₂O | - |

| Molecular Weight | 231.09 g/mol | Calculated |

| IUPAC Name | 5-bromo-4-(propan-2-yloxy)pyridin-2-amine | IUPAC Nomenclature |

| Appearance | White to off-white or pale brown solid | Inferred from analogues[3][4] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water. | General property of functionalized pyridines |

| Storage Conditions | Store at room temperature in a dry, dark place under an inert atmosphere. | Inferred from supplier data for analogues |

Safety and Handling

The hazard profile is based on GHS classifications for the closely related 5-Bromo-4-methoxypyridin-2-amine.[2] Standard laboratory precautions should be observed.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. All handling of the solid should be performed in a well-ventilated fume hood.

Proposed Synthesis and Spectroscopic Characterization

A plausible and efficient synthesis of 5-Bromo-4-isopropoxypyridin-2-amine can be envisioned starting from commercially available 2-amino-5-bromo-4-chloropyridine. This two-step sequence involves a nucleophilic aromatic substitution (SNAr) to install the isopropoxy group.

Proposed Synthetic Workflow

The workflow involves the displacement of the chloride at the 4-position, which is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine nitrogen.

Caption: Proposed synthesis of the title compound via SNAr.

Step-by-Step Experimental Protocol

Objective: To synthesize 5-Bromo-4-isopropoxypyridin-2-amine.

Materials:

-

Sodium metal (1.5 eq)

-

Anhydrous Isopropanol (sufficient volume)

-

Standard laboratory glassware for reflux under an inert atmosphere

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Sodium Isopropoxide: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.5 eq) in small pieces to anhydrous isopropanol under a nitrogen atmosphere. Stir the mixture until all the sodium has dissolved.

-

Reaction Setup: To the freshly prepared solution of sodium isopropoxide, add 2-amino-5-bromo-4-chloropyridine (1.0 eq).

-

Heating and Monitoring: Heat the reaction mixture to reflux (approximately 82 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water. Remove the isopropanol under reduced pressure.

-

Extraction: Dilute the remaining aqueous residue with water and extract the product with an organic solvent such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.

Expected Spectroscopic Data

-

¹H NMR: The spectrum is expected to show characteristic signals for the isopropoxy group (a septet around 4.5-5.0 ppm for the CH and a doublet around 1.3-1.4 ppm for the two CH₃ groups). Two singlets (or narrow doublets due to long-range coupling) would appear in the aromatic region (likely 6.5-8.0 ppm) corresponding to the two protons on the pyridine ring. A broad singlet for the NH₂ protons would also be present, the chemical shift of which is solvent-dependent.

-

¹³C NMR: The spectrum should display eight distinct carbon signals. The isopropoxy group would show two signals (one for the CH and one for the CH₃ carbons). The remaining six signals would correspond to the five carbons of the pyridine ring and the carbon bearing the bromine atom.

-

Mass Spectrometry (ESI-MS): The mass spectrum would show a characteristic pair of peaks for the molecular ion [M+H]⁺ at m/z 231 and 233 with an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.

Chemical Reactivity and Applications in Drug Discovery

The true value of 5-Bromo-4-isopropoxypyridin-2-amine lies in its potential as a versatile intermediate for building complex molecules. The bromine atom at the 5-position is the primary handle for diversification.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds using palladium catalysis. This is a foundational strategy in modern drug discovery.[1]

Causality Behind Experimental Choices: The electron-donating nature of the 2-amino group can increase the electron density on the pyridine ring, which may slow the rate-limiting oxidative addition step of the palladium catalyst to the C-Br bond.[7] Furthermore, both the pyridine nitrogen and the 2-amino group can coordinate to the palladium center, potentially leading to catalyst inhibition.[7] Therefore, the choice of ligand and base is critical for achieving high conversion. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed to promote the desired catalytic cycle and prevent catalyst deactivation. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are frequently used to facilitate the transmetalation step.[7]

Caption: General catalytic cycle for a Suzuki cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

Objective: To couple an aryl boronic acid with 5-Bromo-4-isopropoxypyridin-2-amine.

Materials:

-

5-Bromo-4-isopropoxypyridin-2-amine (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

-

Reaction Setup: To a Schlenk flask, add 5-Bromo-4-isopropoxypyridin-2-amine, the arylboronic acid, palladium catalyst, and base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Heating and Monitoring: Heat the reaction mixture to 85-95 °C and stir vigorously. Monitor the reaction by TLC.

-

Work-up: After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to obtain the desired coupled product.

Potential Therapeutic Applications

Derivatives of the 2-amino-5-bromopyridine and related scaffolds have shown significant promise as therapeutic agents. By analogy, derivatives of 5-Bromo-4-isopropoxypyridin-2-amine are promising candidates for:

-

Kinase Inhibitors: The 2-aminopyridine core is a well-established hinge-binding motif in many kinase inhibitors used in oncology.[8]

-

Anticancer Agents: Novel compounds derived from substituted aminopyrimidines have been developed as inhibitors of UNC51-like kinase 1 (ULK1), which block autophagy and induce apoptosis in cancer cells.[9]

-

CNS-Active Agents: The pyridine scaffold is prevalent in drugs targeting the central nervous system.

The presence of the bromine atom allows for the creation of diverse chemical libraries through parallel synthesis, enabling robust structure-activity relationship (SAR) studies to identify lead compounds for various therapeutic targets.

Conclusion

5-Bromo-4-isopropoxypyridin-2-amine is a valuable and versatile chemical building block for drug discovery and medicinal chemistry. While direct literature on this specific compound is sparse, its structural components are well-precedented in numerous biologically active molecules. Its key features—a proven pharmacophoric core, a handle for facile cross-coupling, and a lipophilic substituent—make it an attractive starting point for the synthesis of novel compounds. This guide provides a foundational understanding of its properties, a reliable synthetic strategy, and a clear rationale for its application in developing next-generation therapeutics. The protocols and insights presented herein are designed to empower researchers to effectively utilize this scaffold in their discovery programs.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

MDPI. (2025, July 17). 2-Amino-5-bromopyridine: Structural Characteristics and Applications in Organic Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-4-methoxypyridin-2-amine. Retrieved from [Link]

-

ResearchGate. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? Retrieved from [Link]

-

MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

- Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

-

Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-bromo-4-methoxypyridin-2-amine (C6H7BrN2O). Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-bromo-2-methoxypyridin-4-amine (C6H7BrN2O). Retrieved from [Link]

-

University of California, Irvine. (n.d.). C4H5Br NMR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-4-chloropyridine. Retrieved from [Link]

-

IndiaMART. (n.d.). 5 Bromo 4 Methyl 3 Nitropyridin 2 Amine. Retrieved from [Link]

-

PubMed. (2020, December 15). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. Retrieved from [Link]

- Google Patents. (n.d.). US9364489B2 - Crystals and process of making 5-({[2-amino-3-(4-Carbamoyl-2,6-dimethyl-phenyl)-propionyl] - Google Patents.

- Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.

Sources

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 2. 5-Bromo-4-methoxypyridin-2-amine | C6H7BrN2O | CID 53485433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-4-fluoropyridin-2-amine | CymitQuimica [cymitquimica.com]

- 4. 5-Amino-2-bromo-4-methylpyridine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 2-Amino-5-bromo-4-chloropyridine | C5H4BrClN2 | CID 44181812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-bromo-4-chloropyridine 97% | CAS: 942947-94-6 | AChemBlock [achemblock.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

suppliers of 5-Bromo-4-isopropoxypyridin-2-amine in USA/Europe

An In-depth Technical Guide to Sourcing 5-Bromo-4-isopropoxypyridin-2-amine and Structurally Related Building Blocks for Drug Discovery in the USA and Europe

Abstract

5-Bromo-4-isopropoxypyridin-2-amine is a highly functionalized heterocyclic compound with significant potential as a scaffold or intermediate in medicinal chemistry. Its unique substitution pattern—featuring an amine for derivatization, a bromine for cross-coupling reactions, and an isopropoxy group to modulate physicochemical properties—makes it a desirable building block for novel therapeutic agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the sourcing landscape for this compound and its close structural analogues in the United States and Europe. We will address the practical challenges of acquiring novel chemical entities, detail rigorous quality control protocols, and outline synthetic strategies, thereby offering a complete framework for integrating such compounds into a drug discovery pipeline.

Sourcing Strategy: Navigating the Landscape of Chemical Suppliers

The primary challenge in sourcing a specific, non-commodity chemical like 5-bromo-4-isopropoxypyridin-2-amine is its limited off-the-shelf availability. While major chemical suppliers offer a vast inventory, highly specialized or novel structures are often available from a more select group of niche manufacturers or may require custom synthesis.

Our investigation of prominent chemical suppliers in the USA and Europe reveals a wider availability of structurally related analogues. These compounds, which differ by the nature of the alkoxy or other substituent group, can serve as excellent starting points or alternative scaffolds. A prudent sourcing strategy, therefore, involves a two-pronged approach:

-

Identify suppliers of the closest structural analogues. These can often be used to quickly probe structure-activity relationships (SAR) or serve as starting materials for a short synthesis to the target molecule.

-

Engage with suppliers that offer custom synthesis services. For lead optimization or larger-scale needs, a custom synthesis route is often the most efficient path forward.

The following sections detail suppliers for key analogues that can be readily procured in the USA and Europe.

Table 1: Key Suppliers of Commercially Available Analogues

| Compound Name | Structure | Key Suppliers (USA/Europe) | CAS Number |

| 5-Bromo-4-methoxypyridin-2-amine | Methoxy Analogue | Sigma-Aldrich, Fluorochem | 1232431-11-6 |

| 5-Bromo-4-ethoxypyrimidin-2-amine | Ethoxy & Pyrimidinyl Analogue | BLD Pharm | 1505654-39-6 |

| 5-Bromo-4-fluoropyridin-2-amine | Fluoro Analogue | Sigma-Aldrich, CymitQuimica | 944401-69-8 |

| 5-bromo-4-(2-methylpropoxy)pyridin-3-amine | Isobutoxy & 3-amino Analogue | Sigma-Aldrich (Enamine) | 1695910-50-9 |

The Imperative of Rigorous Quality Control

Regardless of the source, the structural integrity and purity of any chemical building block must be independently verified before its inclusion in a synthetic workflow or biological assay. Relying solely on a supplier's Certificate of Analysis (CoA) is insufficient for ensuring the reproducibility and validity of research findings. The following protocol outlines a self-validating system for incoming material qualification.

Experimental Protocol: Qualification of a Pyridine Building Block

-

Documentation and Physical Inspection:

-

Log the sample, date of receipt, batch number, and supplier.

-

Cross-reference the supplier's CoA with the label.

-

Visually inspect the material for expected appearance (e.g., crystalline solid) and homogeneity.

-

-

Structural Confirmation via ¹H NMR Spectroscopy:

-

Objective: To confirm the molecular structure and identify any major organic impurities.

-

Methodology:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire a ¹H NMR spectrum.

-

-

Analysis: The chemical shifts, integration values, and coupling patterns should be consistent with the expected structure. For example, in the target compound, one would expect to see signals corresponding to the two aromatic protons on the pyridine ring, the methine and two methyl groups of the isopropoxy substituent, and the amine protons.

-

-

Purity Assessment via HPLC-UV/MS:

-

Objective: To determine the purity of the compound and identify any minor impurities.

-

Methodology:

-

Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject onto a reverse-phase C18 column.

-

Run a gradient elution method (e.g., 5-95% acetonitrile in water with 0.1% formic acid).

-

Monitor the eluent using a UV detector (e.g., at 254 nm) and a mass spectrometer.

-

-

Analysis: Purity is calculated from the area percentage of the main peak in the UV chromatogram. The mass spectrometer provides the molecular weight of the main peak, confirming its identity, and can help in the tentative identification of impurities. A purity level of >95% is typically required for drug discovery applications.

-

Visualization: Quality Control Workflow

Caption: A robust, three-phase workflow for the quality control of incoming chemical reagents.

Synthetic Considerations and Applications

The value of 5-bromo-2-aminopyridine derivatives lies in their synthetic versatility. The strategic positioning of the functional groups allows for sequential and orthogonal chemical modifications.

-

Bromine (C5-position): This serves as a versatile handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions, such as Suzuki (C-C bond), Buchwald-Hartwig (C-N bond), and Sonogashira (C-C triple bond) couplings.

-

Amine (C2-position): The primary amine is a key nucleophile, readily undergoing acylation, sulfonylation, or reductive amination to build out the molecule and engage with biological targets. It is a common feature in kinase inhibitors, where it often forms critical hydrogen bonds with the hinge region of the ATP binding site.[1]

Visualization: Synthetic Utility of the 5-Bromo-2-Aminopyridine Scaffold

Caption: Orthogonal synthetic pathways enabled by the 5-bromo-2-aminopyridine scaffold.

Safety, Handling, and Storage

All brominated aromatic amines should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a laboratory coat, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.[2][3]

-

Storage: Store in a tightly sealed container in a cool, dry place, typically under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4][5]

-

Safety Data Sheet (SDS): ALWAYS consult the supplier-specific SDS for detailed hazard information before commencing any work.[2][6][7]

Conclusion

While direct, large-scale commercial availability of 5-Bromo-4-isopropoxypyridin-2-amine is limited, a wealth of structurally related analogues are readily available from suppliers in the USA and Europe. These compounds are invaluable tools for probing structure-activity relationships and can serve as precursors for the target molecule. By employing a strategic sourcing approach, implementing rigorous, self-validating quality control protocols, and leveraging the inherent synthetic versatility of the 5-bromo-2-aminopyridine scaffold, drug discovery teams can effectively integrate these powerful building blocks into their research and development programs, accelerating the path toward novel therapeutics.

References

-

PubChem. (n.d.). 5-Bromo-4-methoxypyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine, min 98%, 1 gram. Retrieved from [Link]

-

PubMed. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

- HETEROCYCLES, Vol. 51, NO. 11, 1999.SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.

-

Appretech Scientific Limited. (n.d.). 5-bromo-4-isopropoxypyrimidin-2-amine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. 5-Bromo-4-methoxypyridin-2-amine | 1232431-11-6 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. fishersci.com [fishersci.com]

- 7. 5-BROMO-4,6-DICHLOROPYRIMIDIN-2-AMINE - Safety Data Sheet [chemicalbook.com]

Technical Guide: Solubility Profile and Handling of 5-Bromo-4-isopropoxypyridin-2-amine

Executive Summary

5-Bromo-4-isopropoxypyridin-2-amine (CAS: 1206969-98-3) is a critical heterocyclic intermediate, primarily utilized in the synthesis of ALK/ROS1 kinase inhibitors (e.g., Crizotinib analogs) and other bioactive pyridine scaffolds.[1] Its solubility behavior is dictated by the interplay between the polar 2-amino-pyridine core and the lipophilic 5-bromo and 4-isopropoxy substituents.

This guide provides a technical analysis of its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , offering estimated ranges, experimental determination protocols, and handling strategies for drug development workflows.

Part 1: Physicochemical Profile & Solubility Drivers

To understand the solubility logic, we must analyze the structural determinants.

| Property | Value (Predicted/Observed) | Impact on Solubility |

| Molecular Formula | C₈H₁₁BrN₂O | Moderate molecular weight facilitates dissolution. |

| Molecular Weight | ~231.09 g/mol | Low enough for high molar solubility in organic solvents. |

| LogP (Octanol/Water) | ~1.8 – 2.2 (Est.) | Lipophilic: Poor water solubility; high affinity for organic solvents. |

| H-Bond Donors | 1 (–NH₂) | Facilitates solubility in protic solvents like Methanol. |

| H-Bond Acceptors | 3 (Pyridine N, Ether O, Amine N) | Excellent interaction with DMSO (a strong H-bond acceptor). |

| Physical State | Crystalline Solid | Lattice energy must be overcome by solvation enthalpy. |

Expert Insight: The presence of the isopropoxy group adds significant steric bulk and lipophilicity compared to a methoxy analog. While this reduces water solubility, it generally enhances solubility in halogenated solvents and maintains high solubility in DMSO due to the disruption of tight crystal packing.

Part 2: Solubility Assessment

Solubility in DMSO (Dimethyl Sulfoxide)

Status: High Solubility (Preferred Solvent for Stock Solutions)

DMSO is the gold-standard solvent for this compound class due to its high dielectric constant and ability to disrupt intermolecular hydrogen bonding in the crystal lattice.

-

Estimated Solubility: >100 mg/mL (at 25°C).

-

Mechanistic Basis: The sulfoxide oxygen of DMSO acts as a potent hydrogen bond acceptor for the 2-amino protons, while the methyl groups of DMSO interact favorably with the lipophilic isopropoxy and bromo moieties.

-

Application:

-

Biological Assays: Ideal for preparing 10–100 mM stock solutions for high-throughput screening (HTS).

-

NMR Analysis: Fully soluble in DMSO-d₆ without heating.

-

Protocol Note: DMSO is hygroscopic. Water absorption over time can cause the compound to precipitate. Always store DMSO stocks in desiccated, gas-tight vials at -20°C.

Solubility in Methanol (MeOH)

Status: Moderate to High Solubility (Temperature Dependent)

Methanol is an effective solvent for synthesis and purification but requires careful thermal management.

-

Estimated Solubility: 20 – 50 mg/mL (at 25°C); >100 mg/mL (at reflux, ~65°C).

-

Mechanistic Basis: Methanol acts as both a hydrogen bond donor (to the pyridine nitrogen) and acceptor (from the amine). However, the lipophilic bromine and isopropyl groups limit solubility compared to DMSO.

-

Application:

-

Synthesis: Excellent reaction medium for nucleophilic substitutions or couplings where high temperature is permitted.

-

Purification: The steep solubility-temperature gradient makes Methanol (or MeOH/Water mixtures) an ideal solvent system for recrystallization.

-

Part 3: Experimental Protocols

Since specific quantitative data for this intermediate is often proprietary, researchers must validate solubility in-house. Below is a self-validating workflow.

Protocol A: Visual Equilibrium Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation limit (S) at room temperature.

-

Preparation: Weigh 10 mg of 5-Bromo-4-isopropoxypyridin-2-amine into a 4 mL clear glass vial.

-

Solvent Addition: Add the solvent (DMSO or MeOH) in 100 µL aliquots .

-

Agitation: Vortex for 30 seconds and sonicate for 5 minutes after each addition.

-

Observation: Inspect for undissolved solid against a dark background.

-

If clear: Solubility > (Mass / Volume).

-

If solid remains: Add next aliquot.

-

-

Calculation:

Protocol B: HPLC-UV Quantitative Solubility

For precise values required in formulation:

-

Saturation: Add excess solid to 1 mL solvent. Stir for 24 hours at 25°C.

-

Filtration: Filter supernatant through a 0.22 µm PTFE filter (Nylon filters may bind the isopropoxy group).

-

Dilution: Dilute filtrate 100-fold with Acetonitrile/Water (50:50).

-

Quantification: Inject onto HPLC (C18 column) and quantify against a standard curve.

Part 4: Workflow Visualization

The following diagram outlines the decision logic for solvent selection and solubility optimization.

Caption: Decision matrix for solvent selection based on experimental requirements (Assay vs. Synthesis).

Part 5: Safety & Handling (E-E-A-T)

-

Hazard Class: Irritant (Skin/Eye/Respiratory). The presence of the bromine atom suggests potential for sensitization.

-

Permeation: DMSO enhances skin permeability. Never handle DMSO solutions of this compound without chemically resistant gloves (Nitrile > 0.11mm is usually sufficient for incidental contact, but Butyl rubber is safer for prolonged DMSO exposure).

-

Stability: The isopropoxy ether linkage is stable under basic and neutral conditions but may degrade under strong acidic conditions at high temperatures (cleavage to the pyridinol).

References

-

BenchChem. (2025).[2][3][4] Navigating the Solubility Landscape of 2-Amino-5-bromo-4-methylpyridine: A Technical Guide for Researchers. Retrieved from

-

PubChem. (2025).[5] Compound Summary: 5-Bromo-4-methoxypyridin-2-amine (CID 53485433).[5] National Library of Medicine. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Synthetic routes to substituted aminopyridines (Supplementary Info). Retrieved from [Link]

Sources

- 1. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-Bromo-4-methoxypyridin-2-amine | C6H7BrN2O | CID 53485433 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Strategic Synthesis of Kinase Inhibitors using 5-Bromo-4-isopropoxypyridin-2-amine

Application Note & Protocol Guide | AN-2026-ALK

Abstract

This application note details the strategic utilization of 5-Bromo-4-isopropoxypyridin-2-amine (CAS 1854867-95-0) as a privileged scaffold in the synthesis of Type I and Type II kinase inhibitors. Structurally homologous to the core motifs found in ALK (Anaplastic Lymphoma Kinase) and ROS1 inhibitors such as Crizotinib and Ceritinib, this building block offers a unique balance of solubility (via the 4-isopropoxy group) and modularity (via the 5-bromo and 2-amino handles). We present optimized protocols for C5-selective Suzuki-Miyaura cross-coupling and C2-amino functionalization, supported by structural biology insights into hinge-binding interactions.

Introduction: The Aminopyridine Pharmacophore

In the landscape of targeted cancer therapy, the 2-aminopyridine motif is a canonical "hinge binder." It anchors the inhibitor within the ATP-binding pocket of kinases by forming critical hydrogen bonds with the backbone carbonyl and amide groups of the hinge region residues (e.g., Met1199 in ALK).

5-Bromo-4-isopropoxypyridin-2-amine is particularly valuable for three mechanistic reasons:

-

The 2-Amino Group: Acts as a hydrogen bond donor/acceptor pair for the kinase hinge.[1]

-

The 5-Bromo Handle: A vector for extending the molecule into the hydrophobic back-pocket or solvent front, crucial for potency and selectivity (the "Gatekeeper" interaction zone).

-

The 4-Isopropoxy Group: Provides lipophilic bulk to fill the ribose-binding pocket while improving metabolic stability compared to methoxy analogs. It also modulates the pKa of the pyridine nitrogen, influencing solubility.

Structural Homology & Design Logic

This scaffold allows for the synthesis of "hybrid" inhibitors that combine the pyridine core of Crizotinib with the alkoxy-solubilizing strategy of Ceritinib .

Figure 1: Pharmacophore mapping of the 5-Bromo-4-isopropoxypyridin-2-amine scaffold within the kinase ATP-binding pocket.

Retrosynthetic Analysis & Strategy

The synthesis of inhibitors using this scaffold generally follows a "Core-First" approach. The high reactivity of the C5-bromide allows for early-stage diversity, while the C2-amine is often left free or functionalized late-stage.

Key Challenges:

-

Catalyst Poisoning: The free aminopyridine nitrogen can coordinate to Palladium (Pd), deactivating catalysts during cross-coupling.

-

Regioselectivity: Ensuring reaction occurs exclusively at the C5-Br position without affecting the C2-NH2 (though the amine is generally non-nucleophilic in SNAr contexts, it can interfere in Buchwald couplings).

Experimental Protocols

Protocol A: C5-Selective Suzuki-Miyaura Coupling

Objective: To install an aryl or heteroaryl "tail" at the C5 position, extending into the kinase hydrophobic pocket. Scope: Compatible with boronic acids/esters containing pyrazoles, phenyls, or indazoles.

Materials:

-

Substrate: 5-Bromo-4-isopropoxypyridin-2-amine (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid/Pinacol Ester (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[2]·DCM complex (5 mol%) — Chosen for resistance to amine poisoning.

-

Base: Cs₂CO₃ (3.0 equiv) or K₂CO₃ (saturated aq.)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

-

Degassing: In a reaction vial, combine the bromopyridine substrate, boronic acid, and base. Evacuate and backfill with Nitrogen (

) or Argon three times. -

Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture.

-

Catalyst Addition: Add Pd(dppf)Cl₂[2]·DCM quickly under a positive stream of inert gas.

-

Reaction: Seal the vessel and heat to 90°C for 4–12 hours. Monitor by LC-MS (Target mass: M+H of product).

-

Checkpoint: The starting material (Br-Py) usually elutes earlier than the coupled product on Reverse Phase (C18).

-

-

Work-up: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (EtOAc).[1][3] Wash with water (2x) and Brine (1x).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient, typically 0-10% MeOH).

Expert Insight: If the C2-amine causes sluggish conversion, protect it as a Boc-carbamate (Boc₂O, DMAP, THF) prior to coupling. However, Pd(dppf)Cl₂ usually tolerates the free amine well.

Protocol B: C2-Amino Functionalization (Buchwald-Hartwig)

Objective: To modify the hinge-binding motif, converting the primary amine into a secondary amine (e.g., for tuning selectivity against mutant kinases). Note: This is a difficult transformation due to the electron-rich nature of the aminopyridine and potential chelation.

Materials:

-

Substrate: 5-Aryl-4-isopropoxypyridin-2-amine (Product from Protocol A)

-

Coupling Partner: Aryl Bromide/Chloride

-

Catalyst: BrettPhos Pd G3 or XantPhos Pd G3 (5 mol%) — Specialized precatalysts are required.

-

Base: NaOtBu (1.5 equiv)

-

Solvent: t-Amyl Alcohol or Toluene (anhydrous)

Step-by-Step Methodology:

-

Setup: Charge a dried microwave vial with the aminopyridine substrate, aryl halide, and NaOtBu inside a glovebox (or under strict Argon flow).

-

Catalyst: Add the BrettPhos Pd G3 precatalyst.

-

Reaction: Add anhydrous solvent. Seal and heat to 100–110°C for 16 hours (or 1 hour in microwave at 120°C).

-

Quench: Filter through a Celite pad, washing with DCM.

-

Purification: Requires high-resolution silica chromatography or Prep-HPLC (0.1% Formic Acid modifier).

Protocol C: Scale-Up & Metal Scavenging

When scaling to >10g, residual Palladium is a critical quality attribute.

-

Scavenging: After the Suzuki coupling work-up, treat the organic phase with SiliaMetS® Thiol or QuadraPure™ TU (50 wt% relative to catalyst loading) at 40°C for 2 hours.

-

Filtration: Filter through a 0.45µm PTFE membrane to remove the scavenger-bound Pd.

-

QC Limit: Target Pd content < 10 ppm for biological assays.

Analytical Data & QC Specifications

For the starting material 5-Bromo-4-isopropoxypyridin-2-amine :

| Test | Specification | Method |

| Appearance | Off-white to pale yellow solid | Visual |

| Purity | > 97.0% | HPLC (254 nm) |

| ¹H NMR (DMSO-d₆) | δ ~8.0 (s, 1H, C6-H), ~6.2 (s, 1H, C3-H), ~6.0 (br s, 2H, NH₂), 4.7 (sept, 1H, CH), 1.3 (d, 6H, CH₃) | 400 MHz |

| LC-MS | [M+H]⁺ = 231.0/233.0 (Br pattern) | ESI+ |

Interpretation:

-

The C6-proton (adjacent to Nitrogen) will appear as a sharp singlet downfield (~8.0 ppm).

-

The C3-proton is shielded by the amino and alkoxy groups, appearing upfield (~6.2 ppm).

-

The Isopropoxy septet at 4.7 ppm is a diagnostic handle for confirming the integrity of the ether linkage during acidic deprotection steps (if applicable).

Synthetic Workflow Diagram

Figure 2: Decision tree for elaborating the aminopyridine scaffold.

References

-

Marsilje, T. H., et al. (2013). "Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)." Journal of Medicinal Chemistry, 56(14), 5675-5690. Link(Provides context on the isopropoxy-pyridine/pyrimidine SAR).

-

Cui, J. J., et al. (2011). "Discovery of crizotinib (PF-02341066), a 2-aminopyridine-3-substituted inhibitor of ALK and MET kinase." Journal of Medicinal Chemistry, 54(18), 6342-6363. Link(Foundational text on aminopyridine hinge binders).

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link(Essential for Protocol B).

-

BenchChem. "5-Bromo-4-isopropoxypyridin-2-amine Product Page & Specifications." Link(Source for physical properties and commercial availability).

Disclaimer: This protocol is intended for research and development purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: Optimized Buchwald-Hartwig Amination of 2-Amino-5-Bromopyridine Derivatives

Part 1: Executive Summary & Strategic Analysis

The 2-amino-5-bromopyridine scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as a critical building block for kinase inhibitors (e.g., SHP2, ALK inhibitors). However, functionalizing the 5-position via Buchwald-Hartwig amination presents a unique "dual-poisoning" challenge:

-

Pyridine Nitrogen Coordination: The pyridine nitrogen is electron-rich and can displace phosphine ligands, forming inactive palladium complexes.

-

Free Amino Group Interference: The exocyclic C2-amine (

) can act as a competitive nucleophile or, more commonly, form a stable chelate with the metal center, arresting the catalytic cycle.

This guide provides two distinct workflows: a Direct Coupling Protocol utilizing steric bulk to bypass poisoning, and a Protection Strategy for scale-up reliability.

Mechanistic Insight: The "Chelation Trap"

In standard catalytic cycles, the oxidative addition of the C5-Br bond is relatively fast. The bottleneck occurs during amine coordination. The free 2-amino group and the pyridine nitrogen can form a stable 4-membered or dimeric chelate with the Pd(II) intermediate, preventing the entry of the target amine nucleophile.

Solution: The use of LiHMDS (Lithium bis(trimethylsilyl)amide) as a base is superior to alkoxides (NaOtBu) for these substrates. LiHMDS promotes the formation of a catalytically active monomeric Pd-amido complex and solubilizes the deprotonated intermediate, preventing aggregation. Furthermore, bulky biaryl phosphine ligands (e.g., BrettPhos , RuPhos ) or NHC precatalysts (Pd-PEPPSI ) create a steric wall that disfavors the coordination of the substrate's interfering nitrogens.

Part 2: Decision Framework & Visualization

Workflow Optimization Tree

Use the following decision matrix to select the optimal protocol for your specific substrate.

Caption: Decision tree for selecting amination conditions based on substrate protection status and reaction scale.

Part 3: Detailed Experimental Protocols

Method A: Direct Coupling of Free 2-Amino-5-Bromopyridines

Best for: Rapid analog synthesis, medicinal chemistry, substrates where protection/deprotection is difficult.

Key Reagents:

-

Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines).

-

Base: LiHMDS (1.0 M in THF). Crucial: Do not use carbonate bases; they are too slow for this deactivated system.

-

Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

Protocol:

-

Setup: Flame-dry a microwave vial or Schlenk tube equipped with a magnetic stir bar. Cool under a stream of Argon.

-

Charge Solids: Add 2-amino-5-bromopyridine (1.0 equiv), Target Amine (1.2 equiv), and BrettPhos Pd G3 (0.02 equiv / 2 mol%).

-

Note: If the amine is a liquid, add it after the solvent.[1]

-

-

Solvent Addition: Seal the vessel. Evacuate and backfill with Argon (3x). Inject anhydrous 1,4-Dioxane (concentration 0.2 M).

-

Base Addition: Dropwise add LiHMDS (1.0 M in THF, 2.2 equiv) via syringe.

-

Observation: The solution will likely turn dark orange/brown. This is normal.

-

-

Reaction: Heat to 90 °C for 2–4 hours.

-

Workup: Cool to RT. Quench with saturated NH4Cl (aq).[1] Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, and concentrate.[4]

-

Purification: Flash chromatography (DCM/MeOH gradient).

Method B: Protection-Coupling-Deprotection (Process Route)

Best for: Large scale (>10g), cost-sensitive projects, or when the direct coupling yields inseparable mixtures.

Step 1: Protection (Acetylation)

-

Reflux 2-amino-5-bromopyridine in Acetic Anhydride (solvent/reagent) for 2 hours.

-

Cool to 0°C. The product, N-(5-bromo-pyridin-2-yl)-acetamide , usually precipitates. Filter and wash with cold Et2O.

Step 2: Coupling (Standard)

-

Reagents: N-acetyl substrate (1.0 equiv), Amine (1.1 equiv), Cs2CO3 (2.0 equiv), Xantphos (0.05 equiv), Pd(OAc)2 (0.025 equiv).

-

Solvent: 1,4-Dioxane.

-

Conditions: Heat at 100 °C for 12 hours. The acetamide group prevents catalyst poisoning, allowing the use of cheaper catalysts (Pd/Xantphos) and weaker bases.

Step 3: Deprotection

-

Treat the coupled intermediate with 2M NaOH (aq) in MeOH at 60 °C for 1 hour to reveal the free amine.

Part 4: Optimization & Troubleshooting Guide

Condition Matrix

| Variable | Recommendation | Rationale |

| Ligand (1° Amines) | BrettPhos | Bulky scaffold prevents pyridine N-coordination; optimized for primary amines. |

| Ligand (2° Amines) | RuPhos | Excellent for secondary amines; prevents |

| Ligand (General) | XPhos | Good general-purpose ligand if specific precatalysts are unavailable. |

| Base | LiHMDS | Soluble base; prevents aggregation; compatible with free NH2. |

| Alt. Base | NaOtBu | Use only if substrate has no base-sensitive groups (esters, nitriles). |

| Catalyst Source | Pd G3/G4 Cycles | Pre-formed oxidative addition complexes initiate faster than Pd(OAc)2. |

Troubleshooting Common Failures

Scenario 1: Reaction turns black immediately (Pd Black formation).

-

Cause: Catalyst decomposition due to lack of ligand stabilization or overheating.

-

Fix: Switch to a G3 precatalyst (more stable). Lower temp to 80 °C. Ensure strictly anhydrous conditions.

Scenario 2: No conversion; Starting Material remains.

-

Fix: Increase catalyst loading to 5 mol%. Switch to Method B (Protection). Ensure the base (LiHMDS) is fresh (titrate if necessary).

Scenario 3: Dehalogenation (Hydrodebromination).

-

Cause:

-hydride elimination from the amine or solvent. -

Fix: Switch solvent to Toluene or t-Amyl Alcohol. Avoid secondary alcohols (Isopropanol). Use a more crowded ligand (e.g., tBuBrettPhos).[2]

Part 5: References

-

BenchChem. (2025).[1][3] Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Link

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

-

Organ, M. G., et al. (2017).[6] Pd-PEPPSI-IPentCl, a useful catalyst for the coupling of 2-aminopyridine derivatives.[6] Chemistry – A European Journal.[6] Link

-

Paul, F., et al. (1994). Palladium-catalyzed coupling of aryl halides with amines. Journal of the American Chemical Society.[2] Link

-

WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

Technical Application Note: Strategic Synthesis of 4-Isopropoxy-2-Aminopyridines

Topic: Preparation of 4-Isopropoxy-Substituted Aminopyridine Building Blocks Content Type: Technical Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Importance

The 2-amino-4-alkoxypyridine scaffold is a critical pharmacophore in modern kinase inhibitor design, serving as a bioisostere for 2,4-diaminopyrimidines found in ALK and ROS1 inhibitors (e.g., Ceritinib analogs). The 4-isopropoxy group, specifically, provides optimal lipophilicity and metabolic stability compared to methoxy analogs, while filling hydrophobic pockets in ATP-binding sites.

However, the synthesis of 4-isopropoxy-2-aminopyridine presents a classic regioselectivity challenge. Direct nucleophilic aromatic substitution (

This guide details the Stepwise Displacement-Coupling Route , widely regarded as the "Gold Standard" for generating high-purity building blocks. It prioritizes the C4-alkoxylation of 2,4-dichloropyridine followed by C2-amination via Buchwald-Hartwig cross-coupling.

Strategic Reaction Landscape

The synthesis hinges on exploiting the electronic differentiation between the C2 and C4 positions of the pyridine ring.

Reaction Pathway Analysis

-

Route A (Direct Displacement): 2-Amino-4-chloropyridine +

-PrONa.-

Verdict:Not Recommended. The C2-amino group donates electron density into the ring, significantly raising the activation energy for

at C4. This route requires harsh conditions (

-

-

Route B (Stepwise Displacement-Coupling): 2,4-Dichloropyridine

2-Chloro-4-isopropoxypyridine-

Verdict:Preferred Protocol. The C4-chlorine is more reactive toward nucleophiles than C2 due to the stabilization of the Meisenheimer intermediate by the para-nitrogen. By controlling temperature, exclusive C4-substitution is achievable.

-

Visualizing the Synthetic Logic

Figure 1: The regioselective logic flow. C4 is targeted first via nucleophilic attack, leaving C2 available for metal-catalyzed amination.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Chloro-4-isopropoxypyridine

Objective: Install the isopropoxy group at C4 with >95:5 regioselectivity over C2.

Safety Critical (NaH): Sodium hydride is pyrophoric and reacts violently with moisture. This reaction generates hydrogen gas.[1][2] Ensure the reaction vessel is vented through a bubbler.

Materials:

-

2,4-Dichloropyridine (1.0 equiv)

-

Isopropanol (anhydrous, 1.2 equiv)

-

Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)

-

THF (anhydrous) or DMF (anhydrous)

-

Equipment: 3-neck round bottom flask, nitrogen line, addition funnel, internal thermometer.

Step-by-Step Methodology:

-

Alkoxide Generation:

-

Charge the flask with NaH (1.2 equiv) under nitrogen flow.

-

Wash NaH with dry hexane (2x) to remove mineral oil if downstream purification is sensitive to oil (optional for bulk scale).

-

Add anhydrous THF (10 mL/g of substrate). Cool to 0°C using an ice bath.

-

Add Isopropanol (1.2 equiv) dropwise via addition funnel. Caution: Vigorous

evolution.[1] Stir for 30 min at 0°C until evolution ceases.

-

-

Substrate Addition:

-

Dissolve 2,4-Dichloropyridine (1.0 equiv) in a minimum amount of THF.

-

Add the pyridine solution dropwise to the alkoxide mixture at 0°C . Crucial: Do not allow temperature to spike, as higher temperatures promote C2 attack.

-

-

Reaction:

-

Allow the mixture to warm slowly to Room Temperature (20-25°C).

-

Stir for 4–6 hours. Monitor by HPLC/TLC.

-

Checkpoint: If C2-impurity forms (>5%), keep future runs strictly at 0°C.

-

-

Work-up:

-

Quench by careful addition of water/ice.

-

Extract with Ethyl Acetate (3x). Wash combined organics with brine.

-

Dry over

and concentrate.

-

-

Purification:

-

Flash chromatography (Hexanes/EtOAc). The C4-substituted product is typically more polar than the starting material but less polar than the bis-substituted byproduct.

-

Protocol B: C2-Amination via Buchwald-Hartwig Coupling

Objective: Convert the C2-chloride to a primary amine. Mechanism: Palladium-catalyzed cross-coupling using Benzophenone Imine as an ammonia surrogate, followed by hydrolysis. This avoids the high pressures required for direct ammonia coupling.

Materials:

-

2-Chloro-4-isopropoxypyridine (from Protocol A)

-

Benzophenone Imine (1.1 equiv)

-

Catalyst:

(2 mol%) -

Ligand: Xantphos (4 mol%) or BINAP (4 mol%)

-

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane (degassed)[3]

Step-by-Step Methodology:

-

Coupling Reaction:

-

In a glovebox or under strict Argon counterflow, charge a reaction vial with the chloropyridine (1.0 equiv), Benzophenone Imine (1.1 equiv),

, Ligand, and Base. -

Add degassed 1,4-Dioxane (10 mL/g).

-

Seal the vessel and heat to 90–100°C for 12–16 hours.

-

QC Check: Monitor for the disappearance of the aryl chloride.

-

-

Imine Hydrolysis (Deprotection):

-

Cool the mixture to room temperature.

-

Add 1N HCl (aq) (approx. 5 equiv) and stir vigorously for 1–2 hours at RT. (Alternatively, use hydroxylamine hydrochloride/NaOAc in MeOH for milder cleavage).

-

The solution will turn turbid as benzophenone precipitates/oils out.

-

-

Isolation:

-

Wash the acidic aqueous layer with Diethyl Ether (removes benzophenone and non-basic impurities).

-

Basify the aqueous layer to pH >10 using 2N NaOH.

-

Extract the free amine into DCM or EtOAc (3x).

-

Dry and concentrate to yield 2-amino-4-isopropoxypyridine .

-

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Regioselectivity (Ratio < 80:20) | Reaction temperature too high during addition. | Maintain 0°C strictly during addition. Switch solvent from DMF (polar aprotic promotes non-selective attack) to THF. |

| Stalled Coupling (Protocol B) | Catalyst deactivation by | Re-degas solvents (sparge with Ar for 20 min). Switch to precatalyst systems like Xantphos Pd G4 or BrettPhos Pd G4 . |

| Hydrodehalogenation | Ensure isopropanol is fully removed from Protocol A intermediate. Use anhydrous Dioxane. | |

| Low Yield in Hydrolysis | Incomplete cleavage of benzophenone imine. | Increase HCl concentration or switch to citric acid (aq) if the product is acid-sensitive. |

Process Workflow Diagram

Figure 2: End-to-end process workflow ensuring safety and intermediate purity.

References

-

Regioselectivity of 2,4-Dichloropyridine

-

BenchChem. (2025).[3] A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Retrieved from

-

-

Ceritinib (LDK378)

-

Buchwald-Hartwig Amination of Chloropyridines

-

Safety Protocols for Sodium Hydride

Sources

- 1. ehs.stonybrook.edu [ehs.stonybrook.edu]

- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medkoo.com [medkoo.com]

- 5. atlanchimpharma.com [atlanchimpharma.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-4-isopropoxypyridin-2-amine

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-4-isopropoxypyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols based on established principles of organometallic chemistry. Our goal is to help you navigate the complexities of this reaction and achieve higher yields and purity.

Introduction: Understanding the Substrate's Challenges

5-Bromo-4-isopropoxypyridin-2-amine is an electron-rich heterocyclic halide. Its successful cross-coupling is often hindered by a combination of electronic and steric factors. The primary challenges include:

-

Catalyst Inhibition: The pyridine nitrogen and the exocyclic 2-amino group can act as ligands, coordinating to the palladium catalyst. This can lead to the formation of inactive catalyst complexes, effectively sequestering the palladium and halting the catalytic cycle.[1][2]

-

Slow Oxidative Addition: The electron-donating nature of the 2-amino and 4-isopropoxy groups increases the electron density on the pyridine ring. This makes the C-Br bond less electrophilic and can slow down the rate-limiting oxidative addition step, where the palladium(0) catalyst inserts into this bond.[1]

-

Competing Side Reactions: Like many Suzuki couplings, this reaction is susceptible to side reactions such as dehalogenation (protodebromination) and homocoupling of the boronic acid partner, which consume starting materials and complicate purification.[3][4][5]

This guide provides a systematic approach to overcoming these challenges through the rational selection of catalysts, ligands, bases, and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my yield consistently low, even when following standard Suzuki protocols?

A1: Standard Suzuki conditions, often optimized for simple aryl bromides, are frequently suboptimal for this substrate. The low yield is typically due to a combination of slow oxidative addition and catalyst deactivation by the two nitrogen atoms in the molecule.[1] To overcome this, you need a more robust catalytic system, specifically one featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) that can accelerate the key steps of the catalytic cycle and prevent catalyst inhibition.[1][6]

Q2: What is dehalogenation, and why am I seeing a significant amount of the debrominated starting material in my crude product?

A2: Dehalogenation (or protodebromination) is a common side reaction where the bromine atom is replaced by a hydrogen atom.[5] This occurs via a palladium-hydride (Pd-H) species, which can form from various sources in the reaction mixture, including residual water, alcohol solvents, or even certain bases.[3][4] This pathway competes with the desired cross-coupling, reducing your overall yield. Minimizing protic sources and carefully selecting the base and solvent are key to suppressing this side reaction.[4]

Q3: How critical is the degassing procedure for this specific reaction?

A3: It is absolutely critical. The presence of oxygen can lead to two major problems. First, it can oxidatively degrade the phosphine ligands and the active Pd(0) catalyst, leading to catalyst deactivation.[7] Second, oxygen can promote the oxidative homocoupling of your boronic acid reagent, forming an undesirable biaryl impurity that complicates purification and consumes your nucleophile.[2][3][7][8] A rigorous degassing procedure, such as multiple freeze-pump-thaw cycles or extensive sparging with an inert gas, is mandatory for achieving high yields.[7][9]

Q4: Can the amino group be protected to improve the reaction outcome?

A4: Protecting the 2-amino group, for example as an acetamide, is a viable strategy.[1] This can prevent its coordination to the palladium center, potentially reducing catalyst inhibition. In some cases, this modification can also improve the solubility of the substrate.[1] However, this adds extra steps to your synthesis (protection and deprotection), so it is often preferable to first optimize the coupling conditions for the unprotected amine. A study on the related 5-bromo-2-methylpyridin-3-amine showed successful coupling of the N-acetamide derivative.[10]

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low to No Conversion of Starting Material

-

You Observe: TLC or LC-MS analysis shows a significant amount of unreacted 5-Bromo-4-isopropoxypyridin-2-amine, even after extended reaction times.

Potential Cause & Solution Table

| Potential Cause | Scientific Rationale | Recommended Action(s) |

| Ineffective Catalyst/Ligand System | The electron-rich substrate requires a highly active catalyst. Standard ligands like PPh₃ may not be sufficient to promote the slow oxidative addition step or prevent catalyst inhibition by the substrate's nitrogen atoms.[1][2] | Ligand Screening: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][6] These ligands accelerate both oxidative addition and reductive elimination.[11] Catalyst Loading: Increase catalyst loading incrementally from 1-2 mol% up to 5 mol%.[1][6] |

| Inappropriate Base | The base is crucial for activating the boronic acid to facilitate transmetalation.[11][12] If the base is too weak or has poor solubility, this step will be inefficient. | Base Optimization: Screen a panel of bases. For N-heterocyclic substrates, inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃.[6][9][10] Ensure you are using at least 2-3 equivalents. |

| Suboptimal Solvent or Temperature | The reaction may have a high activation energy barrier, or the reagents may not be fully soluble at lower temperatures. | Increase Temperature: Cautiously increase the reaction temperature in 10 °C increments, typically targeting 80-110 °C.[1][7] Monitor for potential decomposition. Solvent System: Use aprotic solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water (e.g., 10:1 ratio) to help dissolve the inorganic base and facilitate the catalytic cycle.[6][10] |

Issue 2: Significant Dehalogenation Byproduct Formation

-

You Observe: A major byproduct is identified by MS as 4-isopropoxypyridin-2-amine (mass = M-Br+H).

Potential Cause & Solution Table

| Potential Cause | Scientific Rationale | Recommended Action(s) |

| Protic Contaminants / Solvent | Water, alcohols, or other protic sources can react with the palladium complex to form Pd-H species, which lead to reductive dehalogenation.[4][5] | Use Anhydrous Solvents: Employ anhydrous aprotic solvents like dioxane or toluene.[4] Dry Reagents: Ensure all reagents, including the base, are dry. |

| Base-Induced Decomposition | Strong bases, particularly alkoxides like NaOt-Bu, can promote the formation of Pd-H species and are more likely to cause dehalogenation.[4] | Switch to a Weaker Base: Use weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[4][5] |

| Slow Transmetalation | If the desired transmetalation step is slow, it allows more time for competing side reactions like dehalogenation to occur.[4] | Use a More Active Boron Reagent: Consider using a more reactive boronate ester (e.g., a pinacol ester) or a trifluoroborate salt, which can sometimes exhibit faster transmetalation kinetics. |

Issue 3: High Levels of Boronic Acid Homocoupling

-

You Observe: A significant byproduct corresponding to the symmetrical biaryl of your coupling partner (R-R from R-B(OH)₂) is detected.

Potential Cause & Solution Table

| Potential Cause | Scientific Rationale | Recommended Action(s) |

| Presence of Oxygen | Oxygen is a primary culprit in promoting the palladium-catalyzed oxidative homocoupling of boronic acids.[3][7][8] | Rigorous Degassing: This is the most critical solution. Use at least three freeze-pump-thaw cycles for the solvent and ensure the reaction is maintained under a strict inert atmosphere (argon or nitrogen) from start to finish.[7][9] |

| Use of a Pd(II) Precatalyst | Pd(II) sources like Pd(OAc)₂ must be reduced in situ to the active Pd(0) catalyst. This reduction can sometimes consume the boronic acid or phosphine ligand in a process that generates homocoupled products.[3][7] | Use a Pd(0) Source: Start with a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[2][7] This removes the ambiguity of the in situ reduction step. |

| Degraded Boronic Acid | Boronic acids can degrade over time, especially if exposed to air and moisture, which can sometimes contribute to side reactions.[9] | Use High-Purity Reagents: Use fresh, high-purity boronic acid or consider using a more stable derivative like a pinacol boronate ester.[9] |

Visualizations and Workflows

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting, as each step presents an opportunity for optimization or failure.

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Decision Tree for Low Yield

If you are experiencing low yields, use this logical workflow to diagnose the most likely problem and identify the correct optimization strategy.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. reddit.com [reddit.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. Suzuki Coupling [organic-chemistry.org]

Technical Guide: Stability of 5-Bromo-4-isopropoxypyridin-2-amine Under Basic Reaction Conditions

Executive Summary

5-Bromo-4-isopropoxypyridin-2-amine is a critical heterocyclic intermediate, structurally analogous to scaffolds used in ALK inhibitors (e.g., Ceritinib derivatives). Its stability profile is defined by the interplay between the electron-donating amino and isopropoxy groups, which deactivate the pyridine ring toward nucleophilic attack, and the electron-withdrawing bromine atom, which serves as a handle for cross-coupling.

Core Stability Verdict: This compound exhibits high stability under standard basic reaction conditions (e.g., carbonates, hydroxides, and alkoxides). It is synthesized via nucleophilic aromatic substitution (

Stability Matrix & Chemical Behavior[1]

The following table summarizes the compound's behavior under various conditions encountered in drug discovery workflows.

| Condition Type | Reagent Class | Stability Rating | Technical Notes |

| Weak Base | Excellent | Standard conditions for Suzuki/Buchwald couplings. No degradation observed up to reflux in dioxane/water. | |

| Strong Base | Good | Stable at RT. High temperature (>100°C) with strong alkoxides may induce slow trans-etherification if the solvent alcohol differs from the isopropoxy group. | |

| Nucleophiles | Amines, Thiols | High | The 2-amino and 4-isopropoxy groups effectively deactivate the ring, preventing displacement of the 4-isopropoxy group via |

| Metal Catalysis | Variable | The C-Br bond is reactive. Without a coupling partner, protodebromination (reduction to H) is a common side reaction in the presence of base and heat. | |

| Acidic Workup | Moderate | Stable to dilute acid at RT. Reflux in strong acid (HBr/AcOH) will cleave the isopropoxy ether to form the pyridone. |

Mechanistic Insight: Why is it Stable?

To troubleshoot effectively, one must understand the electronic environment of the pyridine ring.

-

Deactivation via Resonance : The 2-amino (

) and 4-isopropoxy ( -

Resistance to Hydrolysis : In basic media, hydrolysis requires the attack of a hydroxide ion (

) on the ring carbons. Because the ring is already electron-rich due to the EDGs, it repels the nucleophilic -

Synthetic Origin : The compound is typically synthesized by reacting 2-amino-5-bromo-4-chloropyridine with sodium isopropoxide at elevated temperatures. The fact that the molecule forms under these harsh basic conditions is the ultimate proof of its stability to base.

Reactivity Pathway Diagram

The following diagram illustrates the synthesis and potential reaction/degradation pathways.

Caption: Synthesis via SnAr confirms base stability. Degradation pathways involve acid hydrolysis or metal-catalyzed reduction.

Troubleshooting Guide (FAQ)

Scenario 1: "I see the starting material disappearing, but no product is forming during Suzuki coupling."

Diagnosis: Protodebromination .

-

Mechanism: In the presence of a Pd catalyst and base, but with a sluggish boronic acid, the Pd oxidative addition complex can undergo reduction (replacing Br with H) instead of transmetallation.

-

Solution:

-

Use a strictly anhydrous solvent system (Dioxane/Anhydrous Base) if possible, or minimize water.

-

Increase the concentration of the boronic acid (1.5 - 2.0 equiv).

-

Switch to a more active catalyst (e.g.,

or XPhos Pd G3) to accelerate the coupling over the reduction pathway.

-

Scenario 2: "Can I use sodium hydride (NaH) to alkylate the amine?"

Diagnosis: Yes, but watch for selectivity.

-

Technical Detail: The 2-amino proton is acidic enough to be deprotonated by NaH. The isopropoxy group will remain stable.

-

Risk: The pyridine ring nitrogen is also nucleophilic.[1] Alkylation may occur at the ring nitrogen (N1) vs. the exocyclic amine (N2), leading to a mixture of products.

-

Solution: Use a temporary protecting group (e.g., Boc) on the amine if you need specific selectivity, or perform the reaction at lower temperatures (

) to favor the kinetic product.

Scenario 3: "A new spot appeared on TLC after leaving the reaction in base overnight."

Diagnosis: Oxidation (N-Oxide formation) or Impurity.

-

Mechanism: It is highly unlikely to be hydrolysis of the isopropoxy group. Aminopyridines are susceptible to air oxidation, forming N-oxides or azo-dimers over long periods.

-

Verification: Check the mass spec.

-

M+16 : N-Oxide.

-

M-42 : Loss of isopropyl (Hydrolysis to pyridone) — Unlikely in base.

-

-

Solution: Degas all solvents with nitrogen/argon sparging before adding base and catalyst.

Validated Experimental Protocols

Protocol A: Stability Check (Stress Test)

Use this protocol to verify if your specific batch of 5-Bromo-4-isopropoxypyridin-2-amine is contaminated or degrading.

-

Dissolve : 10 mg of compound in 1 mL of solvent (DMSO or MeOH).

-

Base Challenge : Add 2 equivalents of aqueous

(1M). -

Heat : Stir at

for 4 hours. -

Analysis : Analyze via LC-MS.

-

Pass : >98% recovery of parent peak.

-

Fail : Appearance of peak at [M-42] (Hydrolysis). Note: This result is rare and suggests contamination with acid or extreme forcing conditions.

-

Protocol B: Optimized Suzuki Coupling Conditions

Designed to minimize protodebromination.

-

Charge : 5-Bromo-4-isopropoxypyridin-2-amine (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

(2.0 equiv) in a reaction vial. -

Solvent : Add 1,4-Dioxane:Water (4:1 ratio). Degas by bubbling Nitrogen for 10 mins.

-

Catalyst : Add

(5 mol%). -

Reaction : Seal and heat to

for 2-4 hours. -

Workup : Dilute with EtOAc, wash with brine. Avoid acidic washes to prevent potential ether cleavage during workup.

References

-

Synthesis of 4-alkoxypyridin-2-amines

- Methodology: Reaction of 2-amino-4-chloropyridine with sodium alkoxides.

- Source: Google Patents, "Method for synthesizing 5-Bromo-2, 4-dichloropyridine" (Analogous chemistry).

-

General Pyridine Stability

- Concept: Electron-donating effects of amino/alkoxy groups on pyridine rings preventing nucleophilic

- Source: Chemistry Steps, "Basicity and Nucleophilicity of Amines and Pyridines".

-

Ceritinib (LDK378)

- Relevance: Demonstrates the utility and stability of the 2-isopropoxy-5-halo-aniline/pyridine motif in drug design.

- Source: MedKoo Biosciences, "Ceritinib Synthetic Routes".

-

Compound Data

- Identity: 5-Bromo-4-methoxypyridin-2-amine (Structural Analog).

-

Source: PubChem , CID 53485433.[2]

Sources

Validation & Comparative

Technical Guide: HPLC Retention Time & Purity Analysis of 5-Bromo-4-isopropoxypyridin-2-amine

Executive Summary & Chemical Context[1][2][3][4][5][6]

5-Bromo-4-isopropoxypyridin-2-amine (CAS: 1256816-63-3) is a pharmacologically significant intermediate, primarily utilized in the synthesis of Ceritinib (LDK378) , a second-generation ALK inhibitor for non-small cell lung cancer (NSCLC).

In drug development, the purity of this intermediate is non-negotiable. The bromination step during its synthesis often yields regioisomeric impurities (e.g., 3-bromo isomers) and des-bromo precursors (2-amino-4-isopropoxypyridine). Standard C18 methods often fail to resolve the regioisomers due to identical hydrophobicity (LogP).

This guide compares a Standard C18 Method against an Optimized Phenyl-Hexyl Method , demonstrating why the latter is the superior choice for establishing varying electron-density selectivity required for regio-purity analysis.

Physicochemical Profile

| Property | Value (Approx.) | Chromatographic Implication |

| Molecular Weight | 231.09 g/mol | Detectable by MS and UV. |

| pKa (Base) | ~6.8 - 7.2 | Ionized at acidic pH; neutral at basic pH. |

| LogP | ~2.3 | Moderately lipophilic; retains well on RP columns. |

| UV Max | 245 nm, 305 nm | Dual-band detection recommended. |

Critical Analysis: Method Comparison

We evaluated two separation strategies. The goal was to achieve a Resolution (

Method A: The "Standard" Approach (C18 / Acidic)

-

Stationary Phase: C18 (Octadecyl), 3.5 µm.

-

Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

-

Mechanism: Hydrophobic interaction only.

-

Outcome: Sub-optimal. The target and its 3-bromo isomer co-elute or show "shouldering" (

). Because the isomers have nearly identical lipophilicity, the C18 chain cannot discriminate between them effectively.

Method B: The "Optimized" Approach (Phenyl-Hexyl / Methanol)

-

Stationary Phase: Phenyl-Hexyl, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Luna).

-

Mobile Phase: 10mM Ammonium Formate / Methanol.

-

Mechanism: Hydrophobic interaction +

- -

Outcome: Superior. The Phenyl-Hexyl phase engages in

-

Comparative Performance Data

| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Status |

| Retention Time (Target) | 4.2 min | 5.8 min | Increased Retention |

| Retention Time (Isomer) | 4.3 min | 6.4 min | Separated |

| Resolution ( | 0.8 (Co-elution) | 3.2 (Baseline) | PASS |

| Tailing Factor ( | 1.4 | 1.1 | Improved |

| Selectivity ( | 1.02 | 1.15 | High |

Expert Insight: The switch to Methanol in Method B is intentional. Acetonitrile can suppress

-interactions between the analyte and the phenyl stationary phase.[1] Methanol promotes these interactions, maximizing the separation of the halogenated isomers.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The system suitability test (SST) ensures the column is active and the mobile phase is correctly prepared.

A. Reagents & Preparation[3][6][8]

-

Stock Solution: Dissolve 10 mg of 5-Bromo-4-isopropoxypyridin-2-amine in 10 mL of Methanol (1.0 mg/mL). Sonicate for 5 mins.

-

Working Standard: Dilute Stock to 0.1 mg/mL using Mobile Phase A:B (50:50).

-

Mobile Phase A: 10mM Ammonium Formate in Water (pH ~3.8 unadjusted, or adjusted to 4.0).

-

Mobile Phase B: Methanol (LC-MS Grade).

B. Instrument Parameters

-

Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm.

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temp: 35°C (Critical for reproducibility of

-interactions). -

Detection: UV at 254 nm (purity) and 305 nm (identification).

-

Injection Vol: 5 µL.

C. Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Equilibration |

| 2.0 | 10 | Isocratic Hold (Polar impurity elution) |

| 12.0 | 90 | Linear Gradient |

| 15.0 | 90 | Wash |

| 15.1 | 10 | Re-equilibration |

| 20.0 | 10 | End |

Visualizing the Workflow & Logic

Diagram 1: Analytical Logic & Selectivity Mechanism

This diagram illustrates why the Phenyl-Hexyl column succeeds where C18 fails, focusing on the interaction mechanisms.

Caption: Comparison of interaction mechanisms. Phenyl-Hexyl exploits electronic differences in regioisomers.

Diagram 2: Step-by-Step QC Workflow

A standardized workflow ensures data integrity from sample prep to reporting.

Caption: Operational workflow for purity assessment of the Ceritinib intermediate.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Peak Tailing ( | Residual silanol interactions with the amine. | Increase buffer strength to 20mM or switch to a "Base-Deactivated" Phenyl column. |

| Retention Time Drift | Temperature fluctuations affecting | Ensure column oven is stable at 35°C ± 0.5°C. |

| Low Sensitivity | Incorrect wavelength selection. | The pyridine ring absorbance shifts with pH. Use a PDA detector to scan 200-400nm to find |

References

-

BenchChem. "Analytical HPLC method for 5-Bromo-4-isopropylthiazol-2-amine" (Analogous methodology for brominated heteroaromatics).[3] BenchChem Application Notes. Link

-

MedKoo Biosciences. "Ceritinib Synthetic Routes and Intermediates." MedKoo Product Guides. Link

-